Bis(2,3-dibromo-4,5-dihydroxyphenyl)ether
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Overview
Description
Bis(2,3-dibromo-4,5-dihydroxyphenyl)ether is a bromophenol compound isolated from marine algae. It has been studied for its cytotoxic, antibacterial, and antifungal properties. This compound has shown potential in various scientific research applications, particularly in the fields of medicine and agriculture .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(2,3-dibromo-4,5-dihydroxyphenyl)ether can be synthesized through a series of bromination and etherification reactions. The starting material, 4,5-dihydroxybenzyl alcohol, undergoes bromination to introduce bromine atoms at the 2 and 3 positions. This is followed by an etherification reaction to form the final this compound compound .
Industrial Production Methods
The industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of bromine and appropriate catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Bis(2,3-dibromo-4,5-dihydroxyphenyl)ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the bromophenol groups to phenol groups.
Substitution: The bromine atoms can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Phenol derivatives.
Substitution: Various substituted phenyl ethers depending on the substituent introduced
Scientific Research Applications
Bis(2,3-dibromo-4,5-dihydroxyphenyl)ether has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other bromophenol derivatives.
Biology: Studied for its cytotoxic effects on cancer cells and its antibacterial properties.
Medicine: Potential use as an antifungal agent and in the treatment of type 2 diabetes due to its α-glucosidase inhibitory activity.
Industry: Application in agriculture as a fungicide to control plant pathogens.
Mechanism of Action
The mechanism of action of bis(2,3-dibromo-4,5-dihydroxyphenyl)ether involves:
DNA Interaction: The compound interacts with DNA via intercalation and minor groove binding, disrupting the integrity of the DNA molecule
Enzyme Inhibition: It inhibits enzymes such as α-glucosidase, which is significant in the treatment of type 2 diabetes
Cell Membrane Disruption: The compound disrupts the cell membrane integrity of fungal spores and germ tubes, leading to cell death
Comparison with Similar Compounds
Similar Compounds
Bis(2,3-dibromo-4,5-dihydroxybenzyl)ether: Another bromophenol with similar antifungal and antibacterial properties
Bis(2,3-dibromo-4,5-dihydroxyphenyl)methane: A related compound with potential anticancer activity.
Uniqueness
Bis(2,3-dibromo-4,5-dihydroxyphenyl)ether is unique due to its broad-spectrum antifungal activity and its ability to interact with DNA and inhibit specific enzymes. This makes it a valuable compound for various scientific research applications and potential therapeutic uses .
Properties
Molecular Formula |
C12H6Br4O5 |
---|---|
Molecular Weight |
549.79 g/mol |
IUPAC Name |
3,4-dibromo-5-(2,3-dibromo-4,5-dihydroxyphenoxy)benzene-1,2-diol |
InChI |
InChI=1S/C12H6Br4O5/c13-7-5(1-3(17)11(19)9(7)15)21-6-2-4(18)12(20)10(16)8(6)14/h1-2,17-20H |
InChI Key |
USVLQGJGFKJBRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1OC2=C(C(=C(C(=C2)O)O)Br)Br)Br)Br)O)O |
Origin of Product |
United States |
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